molecular formula C16H11Cl2FN4 B8803728 N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE

N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE

Cat. No.: B8803728
M. Wt: 349.2 g/mol
InChI Key: RUPMYJYSOQCMBT-UHFFFAOYSA-N
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Description

N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of two 3-chlorophenyl groups and a fluorine atom attached to a pyrimidine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and 5-fluorouracil.

    Formation of Intermediate: The 3-chloroaniline is reacted with 5-fluorouracil under specific conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the pyrimidine ring.

    Final Product:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction parameters precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution Reactions: May yield derivatives with different functional groups.

    Oxidation Reactions: Can produce oxidized forms of the compound.

    Reduction Reactions: May result in reduced derivatives with altered chemical properties.

Scientific Research Applications

N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting their activity and affecting biochemical pathways.

    Interact with DNA or RNA: Potentially interfering with genetic processes.

    Modulate Cellular Signaling: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of both 3-chlorophenyl groups and a fluorine atom on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H11Cl2FN4

Molecular Weight

349.2 g/mol

IUPAC Name

2-N,4-N-bis(3-chlorophenyl)-5-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C16H11Cl2FN4/c17-10-3-1-5-12(7-10)21-15-14(19)9-20-16(23-15)22-13-6-2-4-11(18)8-13/h1-9H,(H2,20,21,22,23)

InChI Key

RUPMYJYSOQCMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In like manner to the preparation of N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine, 2,4-dichloro-5-fluoropyrimidine and 3-chloroaniline were reacted to yield N2,N4-bis(3-chlorophenyl)-5-fluoro-2,4-pyrimidinediamine. 1H NMR (CD3OD): δ 8.08 (d, 1H, J=5.4 Hz), 7.70 (t, 1H, J=1.8 Hz), 7.57 (t, 1H, J=1.2 Hz), 7.54 (m, 1H), 7.35 (m, 4H), 7.28 (t, 1H, J=1.8 Hz), 7.24 (m, 1H), 7.22 (t, 1H, J=1.8 Hz); 9F NMR (CD3OD): −43631; LCMS: ret. time: 28.99 min.; purity: 99%; MS (m/e): 349 (M+).
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